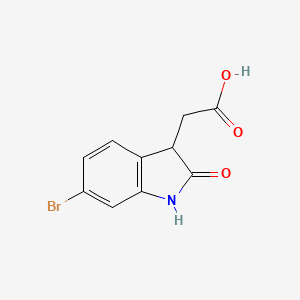

2-(6-Bromo-2-oxoindolin-3-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO3 |

|---|---|

Molecular Weight |

270.08 g/mol |

IUPAC Name |

2-(6-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid |

InChI |

InChI=1S/C10H8BrNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14) |

InChI Key |

VVXZUCATWXLZKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C2CC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 6 Bromo 2 Oxoindolin 3 Yl Acetic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds like 2-(6-Bromo-2-oxoindolin-3-yl)acetic acid. Through ¹H and ¹³C NMR, the precise chemical environment of each atom within the molecule can be mapped.

For the ¹H NMR spectrum, the protons on the aromatic portion of the 6-bromooxindole (B126910) core would produce signals in the characteristic aromatic region. The bromine atom at the C6 position creates a distinct electronic environment that influences these chemical shifts. A broad singlet is typically indicative of the proton on the oxindole (B195798) ring's nitrogen (N-H). The methine proton at the C3 position and the methylene (B1212753) protons of the acetic acid side chain would exhibit specific coupling patterns, which are crucial for confirming the connectivity of the molecular structure.

The ¹³C NMR spectrum is vital for identifying all non-equivalent carbon atoms. For this compound, this would include unique signals for the lactam carbonyl carbon (C2), the carboxylic acid carbonyl, the various aromatic carbons, and the aliphatic carbons of the side chain. The carbon atom directly bonded to the bromine (C6) would also have a characteristic chemical shift.

A comparison with its isomer, 2-(6-bromo-1H-indol-1-yl)acetic acid, underscores the diagnostic power of NMR. In the ¹³C NMR spectrum of the isomer, the methylene carbon of the acetic acid group has been reported at approximately 47.58 ppm. nih.gov This value would differ for the target compound due to the different attachment point of the acetic acid moiety.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Note: The following values are predictions based on standard chemical shift ranges for oxindole and carboxylic acid functionalities, as direct experimental data for this specific compound is not widely published.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 172.5 |

| C=O (Lactam) | 178.0 |

| C-Br (Aromatic) | 115.0 |

| Aromatic CH | 110-130 |

| Quaternary Aromatic | 125-145 |

| C3 (Methine) | 45.0 |

| CH₂ (Acetic Acid) | 35.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation.

Key absorption bands expected in the IR spectrum of this compound include:

O-H Stretch : A characteristic broad absorption band for the carboxylic acid hydroxyl group is expected in the 2500–3300 cm⁻¹ region.

N-H Stretch : The N-H group of the oxindole ring would produce a peak around 3200–3400 cm⁻¹.

C=O Stretches : Two distinct carbonyl peaks are a key diagnostic feature. The lactam carbonyl of the oxindole ring is expected to absorb around 1700–1740 cm⁻¹, while the carboxylic acid carbonyl will absorb in a similar region of 1700–1725 cm⁻¹. Studies on different crystalline forms (polymorphs) of oxindole have demonstrated that hydrogen bonding can significantly affect the position and shape of these bands. nih.gov

Aromatic C=C Stretches : Multiple sharp absorptions in the 1450–1600 cm⁻¹ range are characteristic of the aromatic ring.

C-Br Stretch : The carbon-bromine bond would produce a weak absorption in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Lactam N-H | 3200-3400 |

| Carboxylic Acid C=O | 1700-1725 |

| Lactam C=O | 1700-1740 |

| Aromatic C=C | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and study the fragmentation patterns of a molecule, which helps in confirming its structure. The molecular formula for this compound is C₁₀H₈BrNO₂, giving it a molecular weight of approximately 270.08 g/mol . uni.lu

In a mass spectrum, the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion [M]⁺ and any fragments containing bromine. This pattern consists of two peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which correspond to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways observed for indole (B1671886) derivatives often involve the loss of small, stable groups. scirp.orgresearchgate.net For the target compound, this could include the loss of the entire acetic acid side chain or the cleavage of the oxindole ring itself. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which serves to confirm its elemental composition.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

Such an analysis would unambiguously confirm the molecular connectivity, the geometry of the oxindole ring, and the spatial orientation of the acetic acid side chain. It would also reveal details about intermolecular forces, such as hydrogen bonding, which influence how the molecules are packed in the crystal lattice. nih.gov Since the molecule has a chiral center at the C3 position, crystallographic analysis of a single enantiomer could determine its absolute stereochemistry (R or S).

Advanced Spectroscopic Techniques for Isomer Differentiation

Distinguishing between isomers is a critical task in chemical analysis. Advanced spectroscopic methods are essential for differentiating this compound from its structural isomers, such as 2-(6-bromo-1H-indol-1-yl)acetic acid.

NMR Spectroscopy : As noted earlier, ¹H and ¹³C NMR are highly effective for isomer differentiation. The chemical environment of the acetic acid side chain is a key point of difference. In the target molecule, this chain is attached to an sp³-hybridized carbon (C3), while in its isomer, it is bonded to the nitrogen atom of the indole ring. nih.gov This results in significantly different chemical shifts and coupling patterns. Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can provide definitive proof of connectivity by showing correlations between the protons of the side chain and the carbons of the ring system.

IR Spectroscopy : The IR spectra of the isomers would also display notable differences. The target compound possesses a lactam N-H group, which gives rise to a characteristic N-H stretching band that is absent in its N-substituted isomer.

Mass Spectrometry : While isomers have identical molecular weights, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions can be different. The stability of the fragment ions produced depends on the initial structure, allowing for differentiation based on the specific fragmentation pathways observed. nih.gov

Computational Chemistry and in Silico Modeling of 2 6 Bromo 2 Oxoindolin 3 Yl Acetic Acid Analogues

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as an oxoindoline derivative, and its target receptor at the atomic level.

Analogues of 2-(6-bromo-2-oxoindolin-3-yl)acetic acid, particularly those based on the oxoindoline or isatin core, have been the subject of numerous molecular docking studies to elucidate their binding modes with a diverse range of biological targets.

Kinases: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical kinase target in cancer therapy. Docking studies of N′-(2-oxoindolin-3-ylidene) carbohydrazide derivatives have been performed to understand their anti-proliferative activity. These simulations help determine the correct pose and orientation of the compounds within the VEGFR-2 active site, revealing key interactions that contribute to their inhibitory potential scbt.com.

Enzymes: Oxindole (B195798) derivatives have been docked against various enzymes. For instance, studies targeting indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion, have explored the binding of acetylacetone-based oxindoles nih.gov. Similarly, isatin analogues have been modeled against the main protease (Mpro) of SARS-CoV-2, where hydrogen bonds with binding site residues were identified as crucial for interaction researchgate.net. Other enzymatic targets include urease, where oxindole derivatives have shown potent inhibition, with docking simulations revealing molecular interactions within the enzyme's active site nih.gov.

Microbial Proteins: The potential of oxoindoline-related structures as antimicrobial agents has been investigated through docking against microbial protein targets. For example, nitrogen-containing heterocyclic analogues have been docked with the flavohemoglobin (flavoHB) enzyme, a validated target for antibacterial inhibitors, to explore their potential inhibitory activities mdpi.com.

These studies consistently highlight the importance of specific interactions, such as hydrogen bonds and van der Waals forces, in the binding of oxoindoline scaffolds to the active sites of these proteins.

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which quantifies the strength of the ligand-receptor interaction. A lower binding energy typically indicates a more stable and potent interaction nih.gov.

Conformational analysis, which is part of the docking process, determines the most stable three-dimensional arrangement of the ligand when bound to the receptor. This is crucial as the biological activity of a molecule is highly dependent on its conformation. For oxindole derivatives, energy minimization is a key step before docking to ensure the ligand is in its most stable conformational state, which leads to more accurate predictions of binding affinity nih.gov. The results from these simulations provide a rational basis for the observed biological activities and guide the structural modification of lead compounds to enhance their potency and selectivity.

| Analogue Class | Target Protein | Target Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) |

| Oxindole Derivatives | Indoleamine 2,3-dioxygenase (IDO1) | Enzyme | Not specified | Not specified |

| N′-(2-Oxoindolin-3-ylidene) derivatives | VEGFR-2 | Kinase | Not specified | Not specified |

| Indole (B1671886) Hydrazide Derivatives | Cyclooxygenase-2 (COX-2) | Enzyme | Not specified | Tyr 355, Arg 120 |

| Nitrogen Heterocyclic Analogues | Flavohemoglobin (flavoHB) | Microbial Protein | -10.0 to -10.4 | Not specified |

| 3-Acyl-5-bromoindole Derivatives | Succinate Dehydrogenase (SDH) | Enzyme | -2.18 to -4.78 | Not specified |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. These methods provide a deeper understanding of a compound's stability, reactivity, and potential reaction mechanisms.

DFT calculations are employed to optimize the molecular geometry of oxoindoline analogues and to compute various electronic properties and reactivity descriptors. These descriptors help in rationalizing the molecule's behavior in biological systems semanticscholar.orgnih.gov.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key FMOs. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and polarizability nih.govscirp.org. For some oxoindole derivatives, the HOMO-LUMO energy gap has been calculated to be around 3.3 to 4.2 eV, indicating good chemical stability semanticscholar.orgresearchgate.net.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with biological receptors, with red areas indicating negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack) nih.gov.

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). Hardness measures resistance to change in electron distribution, with harder molecules generally being less reactive. The electrophilicity index quantifies the energy stabilization when a molecule accepts electrons and is useful for predicting reactivity in polar reactions biointerfaceresearch.com.

| Compound Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |

| Dichloro indolinone Derivatives | B3LYP/6-311++G** | Not specified | Not specified | 3.332 - 3.822 | The energy gap indicates moderate reactivity and stability. |

| 2-(1-Methyl-2-Oxoindolin-3-Ylidene) Malononitrile | Not specified | Not specified | Not specified | 4.16 | The large gap suggests good chemical stability. |

| (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide | B3LYP/6-311++G(d,p) | Not specified | Not specified | Not specified | FMO analysis was used to understand molecular stability. |

| Quinoline-based Iminothiazoline | Not specified | Not specified | Not specified | Low | A small energy gap suggests the compound is reactive. |

Computational methods can provide insights into reaction mechanisms that are difficult to study experimentally. For indole derivatives, a key area of investigation is their role in oxidative processes like lipid peroxidation.

Studies on indole-3-acetic acid and its analogues have shown they can significantly accelerate lipid peroxidation. The proposed mechanism involves the peroxidase-catalyzed oxidation of the indole derivative to a radical cation. This radical cation is unstable and can undergo decarboxylation, leading to the formation of a carbon-centered radical. This radical rapidly reacts with oxygen to form a peroxyl radical, which can then initiate lipid peroxidation by abstracting a hydrogen atom from lipids nih.gov. The efficiency of this process is linked to the electronic properties of the indole derivative; an increase in the electron density of the molecule facilitates its initial oxidation, which is often the rate-limiting step nih.gov. In some therapeutic contexts, such as anti-inflammatory drug design, a reduction in lipid peroxidation is a desirable outcome, and this property has been evaluated for certain indole derivatives researchgate.netmdpi.com.

In Silico Pharmacokinetic (ADME) Predictions and Drug-Likeness Assessment

Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools are widely used in the early stages of drug discovery to predict these properties and assess a compound's "drug-likeness," helping to filter out candidates that are likely to fail later in development nih.gov.

For analogues of this compound, various computational models are used to predict key pharmacokinetic parameters:

Absorption: Predictions often focus on human intestinal absorption (HIA) and gastrointestinal (GI) absorption. Many isatin and oxoindoline derivatives are predicted to be well-absorbed from the GI tract researchgate.netresearchgate.net.

Distribution: A critical parameter is the ability to cross the blood-brain barrier (BBB). For neuroactive drugs, BBB penetration is essential, whereas for peripherally acting drugs, it is undesirable. Studies on indole derivatives have shown that BBB penetration can be predicted computationally researchgate.netresearchgate.net. Plasma protein binding is another factor, as it affects the amount of free drug available to reach its target researchgate.net.

Metabolism: Predictions often involve assessing whether a compound is likely to inhibit or be a substrate for key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions researchgate.netsemanticscholar.org.

Drug-Likeness: This is assessed using various rules and filters. Lipinski's Rule of Five is a widely used guideline that predicts poor oral absorption or permeation based on properties like molecular weight (>500 Da), logP (>5), number of hydrogen bond donors (>5), and acceptors (>10) nih.gov. Other filters like Veber's rule (rotatable bonds, polar surface area) and alerts for potentially problematic chemical groups (e.g., Pan-Assay Interference Compounds - PAINS, Brenk alerts) are also applied to assess the quality of a lead compound semanticscholar.orgmdpi.com. Many synthesized oxoindoline derivatives have been shown to comply with these rules, indicating good potential for oral bioavailability researchgate.netsemanticscholar.org.

| Compound Class | Predicted GI Absorption | Predicted BBB Permeation | CYP450 Inhibition Profile | Compliance with Lipinski's Rule |

| Novel Indole Derivatives | Good | No | No inhibition of CYP2D6 | Not specified |

| 2-(2-oxo-3-(arylimino) Indolin-1-yl)-N-aryl acetamides | Well-absorbed | Not permeant | Some inhibit CYP1A2, CYP2C9, CYP3A4 | Most compounds satisfied rules |

| Dichloro indolinone Derivatives | High | Yes | Inhibit CYP1A2, CYP2C9, CYP2C19 | Yes |

Structure Activity Relationship Sar Analysis and Rational Drug Design Principles for 2 6 Bromo 2 Oxoindolin 3 Yl Acetic Acid Derivatives

Influence of the Bromine Substitution at C6 on Biological Potency and Selectivity

The introduction of a bromine atom at the C6 position of the 2-oxoindoline ring is a critical design element that can significantly modulate the biological activity of the molecule. Halogen atoms, such as bromine, can influence a compound's properties through a combination of steric and electronic effects, as well as by altering its metabolic stability and pharmacokinetic profile.

While direct SAR studies on 2-(6-bromo-2-oxoindolin-3-yl)acetic acid are not extensively documented in publicly available research, valuable insights can be drawn from closely related analogues. For instance, in a study of 3-substituted-2-oxoindole derivatives, a compound bearing a bromine atom at the C5 position, namely 2-[[-5-bromo-2-oxoindolin-3-ylidene]amino]-3-(1H-imidazol-2-yl)propanoic acid, demonstrated moderate inhibitory properties against the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. nih.gov Notably, its non-brominated counterpart was inactive in the same assay. nih.gov This finding strongly suggests that the presence of a bromine atom on the oxindole (B195798) ring can be crucial for conferring or enhancing specific biological activities like antiangiogenesis.

The bromine atom at C6 is expected to exert its influence through several mechanisms:

Electronic Effects: As an electron-withdrawing group, the bromine atom can modulate the electron density of the aromatic ring, which in turn can affect the binding affinity of the molecule to its biological target. This alteration in electron distribution can influence hydrogen bonding capabilities and other non-covalent interactions within the active site of a protein.

Steric Effects: The size of the bromine atom can provide beneficial steric interactions, leading to an improved fit within a binding pocket. It can also be involved in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and may lead to improved pharmacokinetic properties.

The precise impact of the C6-bromo substitution will ultimately depend on the specific biological target and the topology of its binding site.

Effects of Substituents on the Indoline (B122111) Nitrogen (N1) on Pharmacological Profiles

The indoline nitrogen (N1) of the 2-oxoindoline scaffold represents a key position for chemical modification, allowing for the introduction of a wide array of substituents that can profoundly impact the pharmacological profile of the resulting derivatives. While specific studies on N1-substituted derivatives of this compound are limited, research on related 6-bromoindole (B116670) structures provides valuable insights.

For example, in the development of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), 6-bromoindole was used as a core structure, and various substituents were introduced at the N1 position. nih.gov This work demonstrated that the N1 position is amenable to the attachment of different side chains, leading to compounds with distinct biological activities. The synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) highlights how diverse functionalities can be appended to the N1 atom of a 6-bromoindole core. nih.gov

The introduction of substituents at the N1 position can influence the molecule's properties in several ways:

Target Interaction: N1-substituents can establish additional interactions with the biological target, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, thereby enhancing binding affinity and potency.

Solubility and Pharmacokinetics: The nature of the N1-substituent can be tailored to modify the physicochemical properties of the parent compound, such as its aqueous solubility and metabolic stability. This is a critical aspect of rational drug design for optimizing the drug-like properties of a lead compound.

The strategic exploration of various substituents at the N1 position is, therefore, a promising avenue for the development of potent and selective this compound derivatives.

Role of the Acetic Acid Side Chain and its Modifications in Bioactivity

The acetic acid side chain at the C3 position of the 2-oxoindoline ring is a defining feature of the title compound and plays a pivotal role in its biological activity. The carboxylic acid moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, and at physiological pH, it will exist predominantly in its carboxylate form, capable of forming strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site.

The importance of the acidic function and the length of the alkyl chain have been highlighted in studies of related arylalkanoic acids. pharmacy180.com Generally, for this class of compounds, the center of acidity is optimally located one carbon atom away from the aromatic ring. pharmacy180.com Increasing this distance to two or three carbons often leads to a decrease in activity. pharmacy180.com

Modifications to the acetic acid side chain can be explored to fine-tune the compound's activity and selectivity. Potential modifications and their anticipated effects include:

Esterification: Converting the carboxylic acid to an ester can serve as a prodrug strategy. The ester may improve cell permeability, and once inside the cell, it can be hydrolyzed by esterases to release the active carboxylic acid.

Amidation: Replacement of the hydroxyl group of the carboxylic acid with an amino group to form an amide can alter the hydrogen bonding capacity and charge of the side chain. This can lead to different binding modes and potentially altered selectivity profiles.

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups that are bioisosteres, such as a tetrazole or a hydroxamic acid. These groups can mimic the acidic properties of the carboxylic acid while potentially offering advantages in terms of metabolic stability or cell permeability.

Homologation: As seen in studies of nodulisporic acid derivatives, extending the side chain by one or more carbons can provide access to different regions of the binding pocket, potentially leading to enhanced activity. nih.gov In the context of 2-oxoindolines, propanoic acid derivatives have shown promising analgesic and anti-inflammatory activities in some series. scirp.org

The following table summarizes the potential impact of these modifications:

| Modification | Potential Impact on Bioactivity |

| Esterification | Prodrug formation, increased lipophilicity, altered cell permeability. |

| Amidation | Altered hydrogen bonding, potential for new interactions, loss of negative charge. |

| Bioisosteric Replacement | Maintained acidity, potentially improved metabolic stability or oral bioavailability. |

| Homologation | Access to different regions of the binding pocket, potential for enhanced potency. |

Stereochemical Implications for Efficacy and Binding Affinity

The C3 position of the 2-oxoindoline ring in this compound is a chiral center. This means the compound can exist as two enantiomers, which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. unife.it This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For many arylalkanoic acids, the biological activity resides predominantly in one of the enantiomers. pharmacy180.com For instance, in the case of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the (S)-(+)-enantiomer is the more active form. pharmacy180.com

The differential activity of enantiomers arises from the three-dimensional arrangement of the substituents around the chiral center, which dictates how the molecule fits into the binding site of its target. One enantiomer may be able to form key interactions with the target that the other cannot, leading to a higher binding affinity and greater efficacy.

Therefore, for the development of this compound as a therapeutic agent, the following stereochemical aspects are crucial:

Chiral Separation: The racemic mixture would need to be separated into its individual enantiomers to assess their individual biological activities. Techniques such as chiral high-performance liquid chromatography (HPLC) are commonly employed for this purpose. nih.govjiangnan.edu.cnnih.gov

Stereochemical Assignment: The absolute configuration (R or S) of each enantiomer would need to be determined using methods like X-ray crystallography or by comparison with standards of known stereochemistry.

Enantiomer-Specific Activity: Each enantiomer should be tested independently to determine which one is responsible for the desired therapeutic effect (the eutomer) and which one is less active or potentially contributes to side effects (the distomer).

Focusing on the development of the more active enantiomer can lead to a more potent and safer drug with a better therapeutic index.

Molecular Hybridization and Pharmacophore Conjugation as Design Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. The goal is to create a new molecule with an improved affinity, selectivity, and/or a dual mechanism of action. The 2-oxoindoline scaffold is a versatile platform for the application of this strategy.

One prominent example is the hybridization of the 2-oxoindoline core with a thiazole (B1198619) moiety. nih.gov Inspired by the structures of known kinase inhibitors like sunitinib (B231) (which contains a 2-oxoindoline core), researchers have synthesized hybrids of 2-oxoindoline and thiazole to create novel compounds with enhanced antiproliferative and VEGFR-2 inhibitory activities. nih.gov

For this compound, several molecular hybridization strategies could be envisioned:

Hybridization with other Heterocycles: The acetic acid side chain could be used as a linker to attach other heterocyclic moieties known to possess biological activity. For instance, conjugation with a quinazoline (B50416) ring, another privileged scaffold in anticancer drug discovery, could lead to novel compounds with enhanced potency. nih.gov

Conjugation with Kinase Hinge-Binding Motifs: The N1 position or the acetic acid side chain could be functionalized with groups known to interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors.

Combination with DNA-Intercalating Agents: The 2-oxoindoline moiety could be linked to a planar aromatic system known to intercalate with DNA, potentially leading to dual-action anticancer agents.

Pharmacophore conjugation involves linking the core scaffold to a pharmacophore known to target a specific biological process or protein. This approach can be used to direct the molecule to a particular target and enhance its selectivity.

Identification of Key Pharmacophoric Features for Targeted Activities

A pharmacophore is an abstract representation of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The identification of the key pharmacophoric features of this compound derivatives is essential for understanding their mechanism of action and for designing new, more potent, and selective analogues.

Based on the analysis of the 2-oxoindoline scaffold in various biologically active compounds, particularly kinase inhibitors, several key pharmacophoric features can be identified:

Hydrogen Bond Donor/Acceptor: The lactam function of the 2-oxoindoline ring provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These are crucial for anchoring the molecule in the binding site of many protein kinases.

Aromatic/Hydrophobic Region: The benzene (B151609) ring of the oxindole core provides a hydrophobic surface that can engage in van der Waals and pi-pi stacking interactions with hydrophobic residues in the target's active site.

Halogen Atom: The bromine atom at the C6 position can act as a hydrophobic feature and is also capable of forming halogen bonds, which are specific and directional non-covalent interactions that can contribute significantly to binding affinity.

Acidic/Anionic Group: The carboxylic acid of the acetic acid side chain provides a key interaction point, likely forming ionic bonds or strong hydrogen bonds with basic residues in the target protein.

Chiral Center: The stereochemistry at the C3 position is a critical determinant of the three-dimensional arrangement of the other pharmacophoric features, ensuring the correct orientation for optimal binding.

A general pharmacophore model for a this compound derivative targeting a protein kinase could be represented as follows:

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Donor | N1-H of the oxindole ring |

| Hydrogen Bond Acceptor | C2-carbonyl of the oxindole ring |

| Aromatic/Hydrophobic Region | Benzene ring of the oxindole |

| Halogen Bond Donor/Hydrophobic Feature | C6-Bromine |

| Anionic/Hydrogen Bond Acceptor | Carboxylate of the acetic acid side chain |

| Hydrophobic/Linker Region | Methylene (B1212753) group of the acetic acid side chain |

The relative spatial arrangement of these features, dictated by the rigid 2-oxoindoline scaffold and the stereochemistry at C3, is paramount for achieving high-affinity binding to a specific biological target.

Future Perspectives and Research Trajectories for 2 6 Bromo 2 Oxoindolin 3 Yl Acetic Acid Research

Development of Novel and Efficient Synthetic Methodologies for Analogues

The future synthesis of analogues of 2-(6-bromo-2-oxoindolin-3-yl)acetic acid will likely move beyond traditional methods towards more sophisticated and efficient strategies. Research will focus on creating diverse libraries of related compounds to explore the structure-activity relationship (SAR) in greater detail.

Key future directions include:

Asymmetric Catalysis: Developing novel organocatalysts and metal-based catalysts will be crucial for producing enantiomerically pure analogues. Research has shown success in the asymmetric aldol (B89426) reaction of isatins (the precursor to oxindoles) using proline derivatives and other chiral catalysts, achieving high enantiomeric excess (up to 99% ee). rsc.org Future work will likely adapt these methods for 3-substituted oxindoles like the target compound.

Biocatalysis: The use of enzymes offers a green and highly selective alternative to chemical synthesis. Vanadium bromoperoxidases, for instance, are known to catalyze the bromination of indole (B1671886) rings with high specificity. escholarship.org Future research could explore the use of engineered haloperoxidases for the direct and regioselective synthesis of 3-halooxindoles from readily available starting materials, potentially simplifying current synthetic routes. researchgate.net

C-H Activation/Functionalization: A significant future avenue is the direct functionalization of the oxindole (B195798) core through C-H activation. This modern synthetic strategy avoids the need for pre-functionalized starting materials, making the process more atom-economical. Palladium-catalyzed enantioselective C-H arylation has already been used to create spirocyclic oxindoles, and this technology could be adapted to build complexity onto the this compound backbone. rsc.org

Flow Chemistry and Automation: To accelerate the discovery process, high-throughput synthesis using automated platforms and flow chemistry will become increasingly important. These technologies allow for rapid reaction optimization and the generation of large compound libraries for biological screening.

Identification of Undiscovered Biological Targets and Mechanisms of Action

While the precise biological targets of this compound are not yet fully elucidated, the broader oxindole family provides a fertile ground for hypothesis-driven investigation. Future research will aim to uncover novel targets and pathways through which this compound and its analogues exert their effects.

Potential areas of exploration include:

Immunomodulation via IDO1 Inhibition: A closely related compound, 6'-bromoindirubin-3'-acetoxime (BiA), has been shown to downregulate indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a critical enzyme in the tryptophan-kynurenine pathway, which is exploited by tumors to create an immunosuppressive microenvironment. Future studies should investigate whether this compound can also inhibit IDO1, which would make it a strong candidate for development in immuno-oncology.

Kinase Inhibition: The oxindole core is a well-established scaffold for kinase inhibitors. For example, various oxindole derivatives have been identified as potent inhibitors of Aurora A kinase, a key regulator of cell division. nih.gov A systematic screening of the kinome against this compound could reveal novel and specific kinase targets relevant to cancer or inflammatory diseases.

Epigenetic Targets: Spirocyclic oxindole derivatives have demonstrated activity as bromodomain inhibitors. rsc.org Bromodomains are "reader" proteins that recognize acetylated histones and are key regulators of gene expression. The potential for this compound or its analogues to modulate epigenetic mechanisms is a compelling and unexplored research trajectory.

Chemoproteomics and Target Deconvolution: Advanced chemical biology techniques, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), will be instrumental in identifying the direct binding partners of the compound within the cell. These unbiased, large-scale approaches can pinpoint novel targets without prior hypotheses.

Table 1: Potential Biological Targets for this compound Based on Related Compounds

| Target Class | Specific Example | Potential Therapeutic Area | Supporting Evidence Source |

| Immunomodulatory Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology | nih.gov |

| Protein Kinases | Aurora A Kinase | Oncology | nih.gov |

| Epigenetic Regulators | Bromodomains | Oncology, Anti-inflammatory | rsc.org |

| Nuclear Receptors | Progesterone Receptor | Oncology, Endocrinology | rsc.org |

| Hydrolases | Phosphodiesterase (PDE) | Neurological Disorders | rsc.org |

Application of Advanced Computational and Artificial Intelligence Approaches in Drug Design

Future computational strategies will likely involve:

Structure-Based and Ligand-Based Design: If a biological target is identified and its 3D structure is known, structure-based drug design (SBDD) methods like molecular docking can be used to predict how new analogues will bind. frontiersin.org If the target structure is unknown, ligand-based methods (LBDD), such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be built from a set of active analogues to guide the design of more potent compounds. nih.govfrontiersin.org

AI-Powered Generative Models: A transformative approach involves using AI, particularly generative adversarial networks (GANs) and variational autoencoders (VAEs), to design novel molecules from scratch. frontiersin.org These models can be trained on known active compounds and chemical space rules to generate new oxindole structures with optimized properties for potency, selectivity, and drug-like characteristics.

Predictive ADMET Modeling: Machine learning models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. frontiersin.org Applying these models to virtual libraries of this compound analogues will help prioritize compounds with favorable pharmacokinetic profiles for synthesis and preclinical testing.

Molecular Dynamics Simulations: To gain a deeper understanding of the compound-target interactions, molecular dynamics (MD) simulations can be employed. These simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the key interactions that drive affinity and selectivity. researchgate.net

Pre-clinical Development and Proof-of-Concept Studies in Relevant Disease Models (Non-Human)

Once promising analogues have been identified and synthesized, a robust preclinical development program is essential to establish proof-of-concept. This stage involves evaluating the compound's efficacy and mechanism of action in non-human biological systems.

The preclinical trajectory for this compound class should include:

Advanced Cell Culture Models: Initial testing will move beyond simple 2D cell monolayers to more physiologically relevant systems. This includes 3D organoids and co-culture models that better mimic the complex microenvironment of a tumor or diseased tissue. For example, testing in glioblastoma stem-like cell co-culture models has been effective for related compounds. nih.gov

Non-Mammalian Model Organisms: For rapid, high-throughput screening of toxicity and efficacy, non-mammalian models like C. elegans (nematode) and D. melanogaster (fruit fly) offer a cost-effective and ethically streamlined alternative to vertebrate models for initial studies. researchgate.net

Genetically Engineered and Xenograft Mouse Models: For oncology applications, analogues will be tested in immunocompromised mice bearing human tumor xenografts or in more advanced, immunocompetent, genetically engineered mouse models (GEMMs). Studies with related compounds in immunocompetent glioblastoma models have already demonstrated significant survival improvements, providing a clear path forward. nih.gov

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A critical step is to build translational models that link the drug's concentration in the body (PK) to its biological effect on the target (PD). nih.gov Data from in vitro assays and multiple animal species (e.g., mouse, rat, dog) are integrated using allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to predict the human PK profile and to establish a target engagement level needed for efficacy. nih.gov This modeling is crucial for informing the design of first-in-human clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.